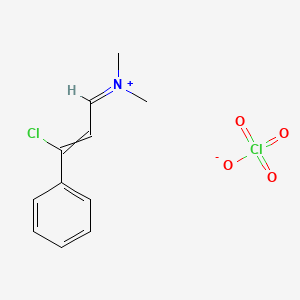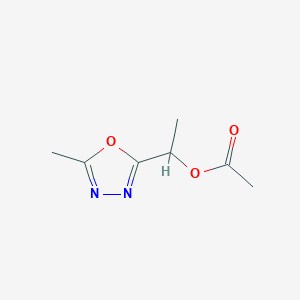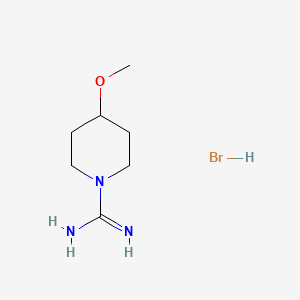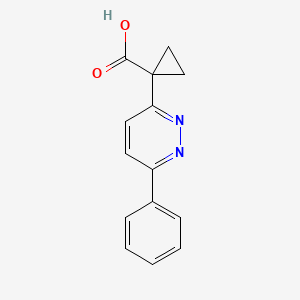![molecular formula C17H23NO B1470972 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 2203716-12-3](/img/structure/B1470972.png)
4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline consists of a fused furoquinoline ring system with a cyclohexyl substituent. The phenyl group contributes to its aromatic character. The precise conformation and stereochemistry play a crucial role in its biological activity .
Scientific Research Applications
Structural Analysis and Synthesis
- Diastereoisomers Structure : 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline diastereoisomers have been studied for their structural properties. Two diastereoisomers of a similar compound showed significant differences in the orientation of the furan ring due to its fusion to the quinoline nucleus (Ravikumar, Mahesh, & Reddy, 2004).
- Synthesis of Derivatives : The compound's derivatives, such as 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, have been synthesized using acid-catalyzed cyclocondensation. This synthesis process is significant for producing stable ozonides with specific configurations (Tolstikov et al., 2014).
Chemical Properties and Applications
- Solution and Structural Studies : Studies on quinoxaline derivatives related to 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline have shown that they exhibit unique fluorescence properties when containing an extended delocalized π-system. This is particularly notable in compounds where the central aromatic part is replaced by a cyclohexyl group (Touzani et al., 2001).
- Catalytic Asymmetric Synthesis : A novel metal-organo catalytic asymmetric reaction has been developed for the enantioselective synthesis of hexahydrofuro[3,2-c]quinolines. This process involves a multicatalytic and multicomponent approach, suggesting a new model for BINOL-phosphoric acid catalyzed reactions (Calleja et al., 2014).
Biological Applications
- Potential Antimicrobial Activity : Novel hexahydroquinolines, derivatives of 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Gouhar et al., 2017).
properties
IUPAC Name |
4-cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h4-5,8-9,12,14,16-18H,1-3,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQUUYDCZJFLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCOC3C4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)



![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)

![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)

![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)